![molecular formula C14H15NO B6144095 {4-[methyl(phenyl)amino]phenyl}methanol CAS No. 1152522-03-6](/img/structure/B6144095.png)
{4-[methyl(phenyl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[methyl(phenyl)amino]phenyl}methanol is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline and benzyl alcohol, characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a hydroxymethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[methyl(phenyl)amino]phenyl}methanol can be achieved through several methods. One common approach involves the reduction of 4-[(methyl(phenyl)amino]benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Another method involves the reaction of 4-[(methyl(phenyl)amino]benzyl chloride with a suitable nucleophile, such as sodium methoxide, in a polar solvent like methanol. This reaction proceeds via a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-[(methyl(phenyl)amino]benzaldehyde in the presence of a palladium or platinum catalyst. This method is preferred due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
{4-[methyl(phenyl)amino]phenyl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere.
Substitution: Sodium methoxide, polar solvents like methanol.
Major Products Formed
Oxidation: 4-[(methyl(phenyl)amino]benzoic acid.
Reduction: 4-[(methyl(phenyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[methyl(phenyl)amino]phenyl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[methyl(phenyl)amino]phenyl}methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-[(methyl(phenyl)amino]benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
4-[(methyl(phenyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
4-[(methyl(phenyl)amino]benzylamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
{4-[methyl(phenyl)amino]phenyl}methanol is unique due to its combination of a hydroxymethyl group and a methyl-substituted aniline moiety.
Properties
IUPAC Name |
[4-(N-methylanilino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQQLHVHXBNHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3S,5S,6S)-2-(tert-butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)
![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)
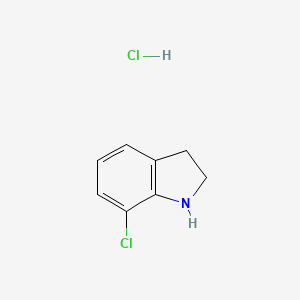
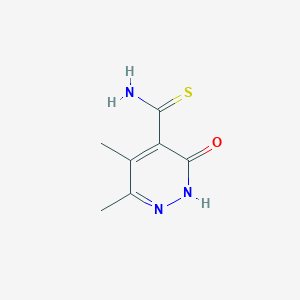
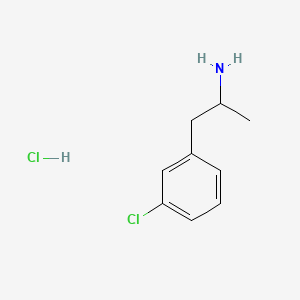
amine hydroiodide](/img/structure/B6144067.png)

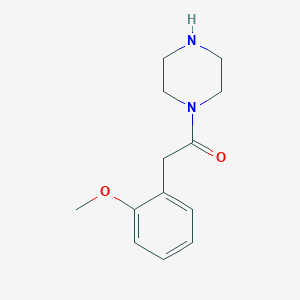
![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
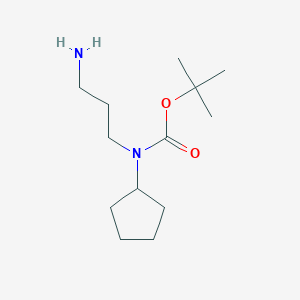
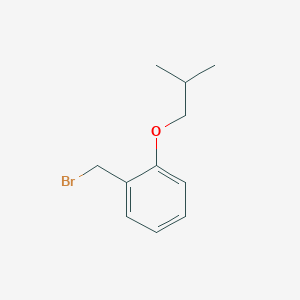
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
